REACTION_CXSMILES
|
CC.C([Zn]CC)C.[CH:8]1([C:11]#C)[CH2:10][CH2:9]1.C1(C)C=CC=CC=1.[CH2:20]([Li:24])[CH2:21][CH2:22][CH3:23].NC1C=CC(Cl)=CC=1C(=O)C(F)(F)F>C1COCC1.C1(C)C=CC=CC=1>[CH3:11][CH2:8][CH2:9][CH3:10].[CH2:20]([Li:24])[CH2:21][CH2:22][CH3:23] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#C
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
157.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
278 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)=O
|
Name
|
THF toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is first dissolved in the reaction solution
|
Type
|
DISSOLUTION
|
Details
|
remained dissolved in the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
ADDITION
|
Details
|
was started 10 min in advance of the SD570 addition
|
Duration
|
10 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC.C([Zn]CC)C.[CH:8]1([C:11]#C)[CH2:10][CH2:9]1.C1(C)C=CC=CC=1.[CH2:20]([Li:24])[CH2:21][CH2:22][CH3:23].NC1C=CC(Cl)=CC=1C(=O)C(F)(F)F>C1COCC1.C1(C)C=CC=CC=1>[CH3:11][CH2:8][CH2:9][CH3:10].[CH2:20]([Li:24])[CH2:21][CH2:22][CH3:23] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#C
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
157.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
278 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)=O
|
Name
|
THF toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is first dissolved in the reaction solution
|
Type
|
DISSOLUTION
|
Details
|
remained dissolved in the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
ADDITION
|
Details
|
was started 10 min in advance of the SD570 addition
|
Duration
|
10 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC.C([Zn]CC)C.[CH:8]1([C:11]#C)[CH2:10][CH2:9]1.C1(C)C=CC=CC=1.[CH2:20]([Li:24])[CH2:21][CH2:22][CH3:23].NC1C=CC(Cl)=CC=1C(=O)C(F)(F)F>C1COCC1.C1(C)C=CC=CC=1>[CH3:11][CH2:8][CH2:9][CH3:10].[CH2:20]([Li:24])[CH2:21][CH2:22][CH3:23] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#C
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
157.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
278 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)=O
|
Name
|
THF toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is first dissolved in the reaction solution
|
Type
|
DISSOLUTION
|
Details
|
remained dissolved in the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
ADDITION
|
Details
|
was started 10 min in advance of the SD570 addition
|
Duration
|
10 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |